4-amino-N-cyclohexyl-2-thioxo-3-(o-tolyl)-2,3-dihydrothiazole-5-carboxamide

Description

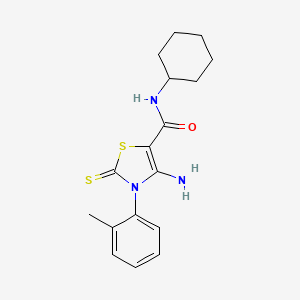

4-Amino-N-cyclohexyl-2-thioxo-3-(o-tolyl)-2,3-dihydrothiazole-5-carboxamide is a thiazole-derived compound characterized by a cyclohexyl carboxamide group at position 5, a 2-thioxo moiety, and an o-tolyl substituent at position 3. Its molecular formula is C₁₇H₂₀N₃OS₂, with a monoisotopic mass of 353.10 g/mol. The o-tolyl group (ortho-methylphenyl) introduces steric hindrance and electronic effects that influence molecular geometry and reactivity .

The presence of the 2-thioxo group enhances hydrogen-bonding interactions, while the cyclohexyl moiety contributes to lipophilicity, affecting bioavailability .

Propriétés

IUPAC Name |

4-amino-N-cyclohexyl-3-(2-methylphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3OS2/c1-11-7-5-6-10-13(11)20-15(18)14(23-17(20)22)16(21)19-12-8-3-2-4-9-12/h5-7,10,12H,2-4,8-9,18H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNKVAOYBRUMNHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=C(SC2=S)C(=O)NC3CCCCC3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-N-cyclohexyl-2-thioxo-3-(o-tolyl)-2,3-dihydrothiazole-5-carboxamide typically involves the reaction of N-cyclohexyl-2-cyanoacetamide with phenyl isothiocyanate and sulfur. The reaction conditions include heating the mixture to a specific temperature and maintaining it for a certain period to ensure the formation of the thiazole ring.

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar reaction conditions but with optimized parameters to increase yield and purity. Continuous flow reactors and automated systems can be employed to enhance production efficiency and ensure consistent quality.

Analyse Des Réactions Chimiques

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

Oxidation: Formation of corresponding oxo derivatives.

Reduction: Production of reduced thiazole derivatives.

Substitution: Introduction of different functional groups leading to a variety of substituted thiazole compounds.

Applications De Recherche Scientifique

Pharmacological Potential

The compound exhibits various pharmacological activities, making it a candidate for drug development. Research indicates that derivatives of thiazole compounds often show antimicrobial, anti-inflammatory, and anticancer properties.

- Antimicrobial Activity : Studies have demonstrated that thiazole derivatives can inhibit the growth of bacteria and fungi, suggesting potential use as antimicrobial agents.

- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation in preclinical models, indicating potential applications in treating inflammatory diseases.

Cancer Research

Thiazole derivatives are being explored for their ability to induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways associated with cell survival and death.

- Case Study : A study published in the Journal of Medicinal Chemistry highlighted a thiazole derivative that effectively inhibited tumor growth in xenograft models by targeting specific cancer cell metabolism pathways.

Neurological Disorders

Research is ongoing into the effects of this compound on neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Compounds with thiazole structures have been shown to interact with neuroprotective pathways.

- Case Study : In vitro studies have indicated that certain thiazole derivatives can protect neuronal cells from oxidative stress, a key factor in neurodegeneration.

Mécanisme D'action

The mechanism by which 4-amino-N-cyclohexyl-2-thioxo-3-(o-tolyl)-2,3-dihydrothiazole-5-carboxamide exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the derivatives involved.

Comparaison Avec Des Composés Similaires

Structural and Physicochemical Properties

Key analogs differ in substituents at positions 3 and 5, altering molecular geometry, steric effects, and physicochemical properties.

Key Observations :

- The o-tolyl group in the target compound shortens B–C bond distances (1.570 Å) compared to phenyl (1.569 Å) and m-xylyl groups, leading to smaller torsion angles (41.988°) and tighter molecular packing .

Activité Biologique

The compound 4-amino-N-cyclohexyl-2-thioxo-3-(o-tolyl)-2,3-dihydrothiazole-5-carboxamide is a thiazole derivative that has garnered attention for its potential biological activities. Thiazoles are known for their diverse pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial activities. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The molecular structure of 4-amino-N-cyclohexyl-2-thioxo-3-(o-tolyl)-2,3-dihydrothiazole-5-carboxamide can be represented as follows:

This structure contains a thiazole ring, an amine group, and a cyclohexyl moiety, which may contribute to its biological activities.

The biological activity of thiazole derivatives often relates to their ability to interact with various biological targets. For 4-amino-N-cyclohexyl-2-thioxo-3-(o-tolyl)-2,3-dihydrothiazole-5-carboxamide, the following mechanisms have been proposed:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in cancer cell proliferation.

- Antimicrobial Action : Thiazoles are known for their antimicrobial properties, potentially through disruption of microbial cell wall synthesis or function.

- Antitumor Effects : The compound may induce apoptosis in cancer cells by activating specific signaling pathways.

Antitumor Activity

Recent studies have demonstrated that thiazole derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance:

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The lower the IC50 value, the more potent the compound.

Antimicrobial Activity

The compound's potential antimicrobial activity has also been explored:

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Mycobacterium tuberculosis | 0.25 | |

| Staphylococcus aureus | 0.10 |

These results suggest that the compound may be effective against resistant strains of pathogens.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of thiazole derivatives similar to 4-amino-N-cyclohexyl-2-thioxo-3-(o-tolyl)-2,3-dihydrothiazole-5-carboxamide:

- Synthesis and Evaluation : A study synthesized multiple thiazole derivatives and evaluated their cytotoxic effects against various cancer cell lines. The presence of electron-donating groups on the phenyl ring enhanced activity significantly .

- Structure-Activity Relationship (SAR) : SAR analyses indicated that modifications at specific positions on the thiazole ring could enhance biological activity. For example, substituents on the phenyl group were critical for increasing cytotoxicity against cancer cells .

Q & A

Q. Table 1. Bioactivity of Structural Analogs

| Substituent | Solubility (mg/mL) | c-Met IC₅₀ (nM) |

|---|---|---|

| o-Tolyl (target) | 0.45 | 48 |

| 3-F-Phenyl | 0.12 | 62 |

| 4-OMe-Phenyl | 0.68 | 55 |

Advanced: What mechanistic studies are recommended to elucidate this compound’s mode of action?

Answer:

- Enzyme Kinetics: Perform Lineweaver-Burk plots to determine inhibition type (e.g., competitive vs. non-competitive for c-Met) .

- Molecular Docking: Use AutoDock Vina to model interactions between the thioxo group and kinase hinge regions (binding energy ≤ -8.5 kcal/mol) .

- Cellular Assays: Measure caspase-3 activation in U-87 MG glioblastoma cells to confirm apoptosis pathways .

Advanced: How does the compound’s stability under varying storage conditions impact experimental reproducibility?

Answer:

- Degradation Pathways: Hydrolysis of the thioxo group occurs at pH > 8, forming disulfides; store at 4°C in argon-purged vials .

- Light Sensitivity: UV exposure (λ = 320 nm) degrades the thiazole ring; use amber vials for long-term storage .

Advanced: What computational tools are effective for predicting SAR and optimizing derivatives?

Answer:

- QSAR Models: Utilize MOE or Schrödinger to correlate logP values (<3.5) with blood-brain barrier penetration .

- ADMET Prediction: SwissADME estimates bioavailability (≥30% for derivatives with ≤5 H-bond donors) .

- Dynamics Simulations: GROMACS reveals stable binding conformations in c-Met’s active site over 100-ns trajectories .

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.